molecular formula C12H9F3INS B8537664 5-(Iodomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole CAS No. 592519-41-0

5-(Iodomethyl)-4-methyl-2-[4-(trifluoromethyl)phenyl]-1,3-thiazole

Cat. No. B8537664
M. Wt: 383.17 g/mol
InChI Key: YTIBGORSIKIVRD-UHFFFAOYSA-N
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Patent
US07259175B2

Procedure details

To a solution of 5-Chloromethyl-4-methyl-2-(4-trifluoromethyl-phenyl)-thiazole (0.51 g, 1.73 mmol) in acetone is added NaI (0.42 g, 2.80 mmol). The mixture is stirred at RT for 3 h. The solid is filtered, and the filtrate is concentrated. The resulting solid is washed with Et2O and refiltered. Concentration of the filtrate yielded the title compound (0.68 g, quant.). The material is used without further purification.
Quantity
0.51 g
Type
reactant
Reaction Step One
Name
Quantity
0.42 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3]1[S:7][C:6]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)=[N:5][C:4]=1[CH3:18].[Na+].[I-:20]>CC(C)=O>[I:20][CH2:2][C:3]1[S:7][C:6]([C:8]2[CH:13]=[CH:12][C:11]([C:14]([F:17])([F:16])[F:15])=[CH:10][CH:9]=2)=[N:5][C:4]=1[CH3:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.51 g
Type
reactant
Smiles
ClCC1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)C
Name
Quantity
0.42 g
Type
reactant
Smiles
[Na+].[I-]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The solid is filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated
WASH
Type
WASH
Details
The resulting solid is washed with Et2O

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ICC1=C(N=C(S1)C1=CC=C(C=C1)C(F)(F)F)C
Measurements
Type Value Analysis
AMOUNT: MASS 0.68 g
YIELD: CALCULATEDPERCENTYIELD 102.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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